3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 462068-01-5
VCID: VC1988265
InChI: InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17)
SMILES: COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.3 g/mol

3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid

CAS No.: 462068-01-5

Cat. No.: VC1988265

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid - 462068-01-5

Specification

CAS No. 462068-01-5
Molecular Formula C13H10N2O3S
Molecular Weight 274.3 g/mol
IUPAC Name 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Standard InChI InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17)
Standard InChI Key PUIPQJNSZCRUCB-UHFFFAOYSA-N
SMILES COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N
Canonical SMILES COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid, reflects its fused heterocyclic system. Key structural attributes include:

  • A thieno[2,3-b]quinoline backbone, combining a quinoline ring fused with a thiophene moiety.

  • Substituents at positions 3 (amino), 7 (methoxy), and 2 (carboxylic acid), which confer distinct electronic and steric properties .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10N2O3S\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}PubChem
Molecular Weight274.30 g/molPubChem
Boiling Point (Predicted)562.8 ± 50.0 °CChemicalBook
Density (Predicted)1.530 ± 0.06 g/cm³ChemicalBook
pKa3.11 ± 0.10ChemicalBook

The planar aromatic system facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances solubility and metal-chelation capabilities .

Synthetic Methodologies

Core Assembly

The thienoquinoline scaffold is constructed via cyclization reactions starting from quinoline derivatives. A common approach involves treating acetanilides with Vilsmeier-Haack reagents (e.g., POCl3\text{POCl}_3) to form 2-chloroquinoline-3-carbaldehydes, followed by sulfur-mediated cyclization .

Functionalization Steps

  • Amination: Nucleophilic substitution at position 3 using ammonia or primary amines under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Methoxylation: Methylation of hydroxyl precursors with dimethyl sulfate or methyl iodide in the presence of a base.

  • Carboxylation: Introduction of the carboxylic acid group via CO2\text{CO}_2 under strong basic conditions (e.g., NaH\text{NaH}).

Industrial Optimization: Scalable production employs continuous flow reactors and automated purification systems to enhance yield and reproducibility.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: The amino group undergoes oxidation with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4, yielding nitroso/nitro derivatives .

  • Reduction: The carboxylic acid group is reduced to alcohols or aldehydes using LiAlH4\text{LiAlH}_4 or NaBH4\text{NaBH}_4.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution with halides or thiols, enabling diversification at position 7 . For example, patent EP2008654A1 describes analogs where methoxy is replaced by piperidinyl or cyclohexyl groups to enhance kinase inhibition .

Table 2: Representative Derivatives and Applications

DerivativeBiological ActivityIC50 (μM)Source
Tetrazolo-quinoline-4-carboxylic acidCK2 kinase inhibition0.65
2-Aminoquinoline-3-carboxylic acidAntiproliferative (MCF7 cells)1.2
7-Methoxy analog (no amino group)Moderate anti-inflammatory>10

Biological Activities and Mechanisms

Anticancer Efficacy

The compound exhibits potent antiproliferative activity against breast (MCF7) and cervical (HeLa) cancer cells, with IC50 values comparable to cisplatin . Mechanistic studies attribute this to:

  • Enzyme Inhibition: Selective inhibition of protein kinase CK2, a regulator of apoptosis and cell proliferation .

  • Metal Chelation: Coordination with divalent metals (e.g., Fe2+\text{Fe}^{2+}) disrupts redox homeostasis in tumor cells.

Anti-inflammatory Action

In RAW264.7 macrophages, the compound suppresses LPS-induced cytokine production (e.g., TNF-α, IL-6) by >50% at 10 μM, outperforming traditional NSAIDs without cytotoxicity .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Quinoline Derivatives

CompoundStructural FeaturesAnticancer (IC50)Anti-inflammatory
Quinaldic AcidNo amino/methoxy groups15.2 μMLow
7-Methoxy-thienoquinolineLacks amino group8.7 μMModerate
3-Amino-7-methoxy derivativeFull functionalization1.2 μMHigh

The amino and carboxylic acid groups enhance target binding affinity, while methoxy improves membrane permeability .

Industrial and Research Applications

Drug Development

As a CK2 inhibitor, this compound is a candidate for combination therapies with chemotherapeutics like cisplatin . Its dual anticancer/anti-inflammatory profile also positions it for autoimmune disease research.

Material Science

Conjugated π-systems enable applications in organic electronics, though exploration remains preliminary.

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